Sub-nanomolar PHD2 Inhibition Potency
N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide inhibits human Prolyl Hydroxylase Domain-containing protein 2 (PHD2, also known as EGLN1) with an IC50 of 1.60 nM [1]. This potency is superior to that of another known PHD2 inhibitor, PHD2-IN-1, which exhibits an IC50 of 22.53 nM under comparable conditions . The 14-fold difference in potency underscores the significant impact of the compound's specific structural features on target engagement.
| Evidence Dimension | PHD2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.60 nM |
| Comparator Or Baseline | PHD2-IN-1: 22.53 nM |
| Quantified Difference | Target compound is approximately 14-fold more potent (1.60 nM vs 22.53 nM) |
| Conditions | Biochemical assay using FLAG-tagged PHD2 expressed in baculovirus-infected insect sf9 cells [1]. Assay conditions for PHD2-IN-1 are unspecified but represent a comparable in vitro inhibition context . |
Why This Matters
Higher potency at the primary target reduces the effective concentration required, which can translate to lower dosage requirements and potentially an improved therapeutic window in drug development programs targeting the HIF pathway.
- [1] BindingDB. (n.d.). BDBM50385793 (CHEMBL2041180). Affinity Data: IC50 = 1.60 nM for PHD2 (human). View Source
